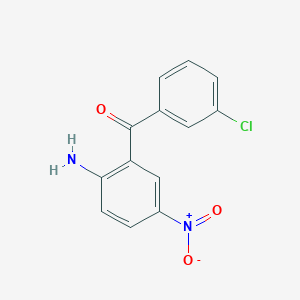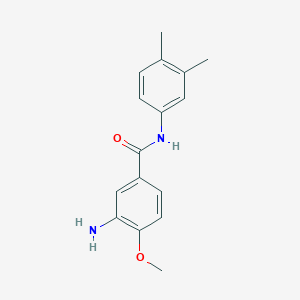![molecular formula C8H12N2O2 B8671147 3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol](/img/structure/B8671147.png)
3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol is a heterocyclic organic compound that belongs to the class of aminopyridine N-oxides. This compound is characterized by the presence of a pyridine ring substituted with an amino group and a hydroxypropyl group, along with an N-oxide functional group. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol typically involves the reaction of 2-aminopyridine with 3-chloropropanol in the presence of a base, followed by oxidation of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the oxidation step may be carried out using hydrogen peroxide or other oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The N-oxide functional group can participate in oxidation reactions, leading to the formation of higher oxidation state products.
Reduction: The compound can be reduced to its corresponding amine, 2-(3-Hydroxypropyl)aminopyridine, using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Higher oxidation state derivatives.
Reduction: 2-(3-Hydroxypropyl)aminopyridine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The N-oxide functional group can participate in redox reactions, influencing the activity of enzymes and other proteins. The compound may also interact with nucleic acids, affecting gene expression and cellular processes .
Comparison with Similar Compounds
2-Aminopyridine N-oxide: Shares the N-oxide functional group but lacks the hydroxypropyl substitution.
3-Aminopyridine N-oxide: Similar structure but with the amino group in a different position.
4-Aminopyridine N-oxide: Another isomer with the amino group in the para position.
Uniqueness: 3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical reactivity and biological activity. This substitution can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol |
InChI |
InChI=1S/C8H12N2O2/c11-7-3-5-9-8-4-1-2-6-10(8)12/h1-2,4,6,11-12H,3,5,7H2 |
InChI Key |
YBIZAOIZDQUGSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NCCCO)N(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl chloro[2-(4-fluorophenyl)hydrazinylidene]acetate](/img/structure/B8671064.png)




![6-Methyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine](/img/structure/B8671089.png)






![(2S)-2-cyclopentyl-2-[(methoxycarbonyl)amino]acetic acid](/img/structure/B8671133.png)

